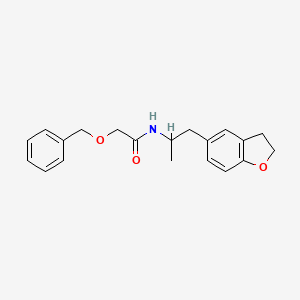

2-(benzyloxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-15(11-17-7-8-19-18(12-17)9-10-24-19)21-20(22)14-23-13-16-5-3-2-4-6-16/h2-8,12,15H,9-11,13-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYINOQKRYHACRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzyloxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a benzofuran moiety, which is crucial for its biological interactions.

Antitumor Activity

Research has indicated that derivatives of benzofuran exhibit significant antitumor properties. A study on related compounds demonstrated that they could inhibit the NF-kB signaling pathway, which is often activated in cancer cells. The inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study:

In vitro assays showed that compounds structurally similar to this compound had IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating potent antitumor activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5 | HeLa |

| Compound B | 10 | MCF-7 |

| Compound C | 15 | A549 |

Antimicrobial Activity

Benzofuran derivatives also display antimicrobial properties. In studies assessing the efficacy against bacterial strains, compounds similar to the target compound showed varying degrees of activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for these compounds ranged from 20 to 50 µg/mL .

Table: Antimicrobial Activity

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound D | 20 | E. coli |

| Compound E | 30 | S. aureus |

| Compound F | 50 | Pseudomonas aeruginosa |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzofuran derivatives. The compound was evaluated in models of oxidative stress and neuroinflammation, demonstrating a reduction in neuronal cell death. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Signal Transduction Pathways : Similar compounds have been shown to inhibit pathways such as NF-kB and MAPK, which are critical in cancer progression.

- Antioxidant Activity : The presence of the benzofuran moiety contributes to free radical scavenging abilities, protecting cells from oxidative damage.

- Interaction with Enzymes : Some derivatives act as inhibitors of key enzymes involved in microbial metabolism, leading to their antimicrobial effects.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Mechanisms of Action : Studies have suggested that the compound may inhibit certain pathways involved in inflammation. For example, it could modulate the NLRP3 inflammasome pathway, which plays a crucial role in the body's immune response . This modulation can lead to reduced cytokine release and inflammation.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier may allow it to influence neurotransmitter systems, which could be beneficial for treating neurological disorders such as depression or anxiety .

Case Studies : Preliminary studies have indicated that similar compounds can enhance synaptic plasticity and cognitive function in animal models, suggesting that this compound might have similar effects .

Drug Development

Lead Compound : Due to its unique structure and biological activity, 2-(benzyloxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide serves as a lead compound in drug development programs aimed at creating new anti-inflammatory or neuroprotective agents .

Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding how modifications to the compound's structure affect its biological activity. This SAR analysis is crucial for optimizing efficacy and minimizing side effects.

Comparison with Similar Compounds

Key Observations:

- Benzyloxy vs. Phenoxy Groups: The target compound’s benzyloxy group is bulkier than the 2,6-dimethylphenoxy group in ’s derivatives, which may sterically hinder binding to flat enzymatic pockets but enhance hydrophobic interactions .

- Functional Group Diversity: Unlike GC376 (), which includes a sulfonic acid group for ionic interactions, the target compound relies on nonpolar benzyloxy and amide groups, suggesting divergent target profiles .

Pharmacokinetic and Bioactivity Comparisons

- Lipophilicity: The benzyloxy group confers higher logP (estimated ~3.5) compared to ’s dimethylphenoxy derivatives (logP ~2.8), favoring better absorption but possibly limiting aqueous solubility .

- Antimicrobial Potential: ’s naphthofuran-acetamide hybrids exhibit antibacterial activity against Gram-positive pathogens, implying that the target compound’s dihydrobenzofuran scaffold may similarly interact with bacterial membranes or enzymes .

- Enzyme Inhibition : GC376 () inhibits viral proteases via covalent binding to catalytic residues, a mechanism less likely in the target compound due to the absence of reactive warheads (e.g., sulfonic acid) .

Q & A

Q. Key Optimization Parameters :

- Reaction Time : Extended durations (12–24 hours) improve coupling efficiency .

- pH Control : Neutral to slightly basic conditions (pH 7–8) minimize hydrolysis .

Advanced Question: How can researchers address challenges in stereochemical control during synthesis, particularly for dihydrobenzofuran-containing intermediates?

Answer:

Stereochemical challenges arise in dihydrobenzofuran ring formation due to potential epimerization or racemization. Methodological approaches include:

- Chiral Auxiliaries : Temporarily introduce chiral groups to enforce desired configurations, later removed under mild conditions .

- Asymmetric Catalysis : Use palladium or organocatalysts to achieve enantioselective cyclization .

- Dynamic Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer during ring closure .

Validation : Circular Dichroism (CD) spectroscopy and X-ray crystallography confirm stereochemical integrity .

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Answer:

Primary techniques include:

- NMR Spectroscopy : H and C NMR identify functional groups and confirm connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) and monitor reaction progress .

Advanced Question: How can researchers resolve overlapping signals in NMR spectra caused by complex aromatic systems?

Answer:

- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions to deconvolute signals .

- Variable Temperature NMR : Reduce signal broadening by analyzing spectra at elevated temperatures (e.g., 40–60°C) .

- Isotopic Labeling : Introduce C or F labels to track specific nuclei in crowded regions .

Basic Question: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition) using IC calculations .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays for GPCR targets .

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

SAR Strategy :

Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) to reduce hepatic clearance .

Bioisosteric Replacement : Replace labile ester groups with amides or heterocycles to enhance stability .

Pharmacokinetic Profiling : Use LC-MS/MS to correlate plasma exposure with efficacy .

Example : A methyl group at the propan-2-yl position improved logP by 0.5 units, enhancing blood-brain barrier penetration .

Basic Question: What solvents and conditions are optimal for derivatization reactions of the acetamide moiety?

Answer:

- Nucleophilic Substitution : Use DMF with KCO at 50°C for alkylation .

- Hydrolysis : 1M HCl/THF (1:1) at reflux for amide cleavage .

Advanced Question: How can computational modeling predict regioselectivity in electrophilic aromatic substitution reactions on the dihydrobenzofuran ring?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites prone to substitution .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to guide functionalization at C-5 or C-7 positions .

Basic Question: What are recommended storage conditions to ensure compound stability?

Answer:

- Short-Term : Store at -20°C in airtight vials with desiccants .

- Long-Term : Lyophilize and store under argon at -80°C .

Advanced Question: How can researchers design experiments to identify degradation products under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions .

- LC-MS/MS Analysis : Compare degradation profiles with synthetic standards .

- Accelerated Stability Testing : Use Q rule to predict shelf-life at 25°C/60% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.